![molecular formula C7H9BrN2 B3043766 N-Methyl-(5-bromopyrid-2-YL)methylamine CAS No. 915707-70-9](/img/structure/B3043766.png)
N-Methyl-(5-bromopyrid-2-YL)methylamine
Overview
Description
N-Methyl-(5-bromopyrid-2-YL)methylamine is a chemical compound with the empirical formula C7H9BrN2. It is a unique chemical provided to early discovery researchers .
Molecular Structure Analysis
The molecular weight of N-Methyl-(5-bromopyrid-2-YL)methylamine is 201.06 g/mol . The SMILES string representation is CNCc1ccc(Br)cn1 . The InChI key is DCQLMECRAAGXSD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
N-Methyl-(5-bromopyrid-2-YL)methylamine is a laboratory chemical with a molecular weight of 201.07 g/mol . The product is harmful if swallowed and can cause severe skin burns and eye damage .Scientific Research Applications
Pharmacokinetics and Toxicology of New Psychoactive Substances
Recent studies have highlighted the increase in new psychoactive substances (NPS) on the illicit drug market, noting significant health risks associated with their use. Research focusing on the pharmacokinetics and pharmacodynamics of such substances reveals that their clinical effects can be comparable to common illicit drugs, suggesting a need for existing treatment guidelines to adapt based on clinical effects rather than specific drugs involved. This area of study emphasizes the importance of understanding substance toxicity and advocates for international collaboration to protect public health (Nugteren-van Lonkhuyzen et al., 2015).
Toxicology of Paraquat Dichloride
The toxicological profile of paraquat dichloride, a widely used herbicide, provides insights into the mechanisms of lung toxicity and the challenges in treating human poisonings. This research is crucial for developing treatments for poisonings by substances that accumulate in the lung, demonstrating the broader implications of toxicological research on public health and safety (Dinis-Oliveira et al., 2008).
DNA Methyltransferase Inhibitors
Studies on DNA methyltransferase inhibitors reveal their potential in inhibiting hypermethylation and restoring suppressor gene expression, showing promise in antitumor effects in laboratory models. This research underscores the significance of epigenetic processes in malignancy and the potential clinical role of these agents, highlighting the necessity of combination therapy for definitive clinical outcomes (Goffin & Eisenhauer, 2002).
Polymeric Materials in Biomedical Research
The development of thermoresponsive polymers (TRPs) as emerging biomaterials in biomedical research exemplifies the innovative use of polymeric materials. The interaction of various additives with TRPs, affecting their phase behavior and application in drug delivery systems, reflects the interdisciplinary applications of chemical compounds in advancing pharmaceutical and biomedical technologies (Narang & Venkatesu, 2019).
Safety and Hazards
N-Methyl-(5-bromopyrid-2-YL)methylamine is harmful if swallowed and can cause serious eye damage and severe skin burns . It’s recommended to not breathe dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, and eye/face protection should be worn .
properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-N-methylmethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-9-5-7-3-2-6(8)4-10-7/h2-4,9H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQLMECRAAGXSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=C(C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501283107 | |
Record name | 5-Bromo-N-methyl-2-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501283107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-(5-bromopyrid-2-YL)methylamine | |
CAS RN |
915707-70-9 | |
Record name | 5-Bromo-N-methyl-2-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915707-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-N-methyl-2-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501283107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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